(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Overview
Description
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo-substituted phenyl ring, a cyano group, and a methoxy-substituted phenyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 3-bromo-4-(dimethylamino)benzaldehyde and 4-methoxybenzylamine, undergo a condensation reaction to form the enamide backbone.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions are often carried out in controlled environments using batch or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactivity can be studied to understand the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine
Drug Development: Its structural features may be explored for the development of new therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide: shares similarities with other enamides and cyano-substituted compounds.
Other Enamides: Compounds with similar enamide backbones but different substituents.
Cyano-Substituted Compounds: Molecules with cyano groups attached to aromatic or aliphatic systems.
Uniqueness
Structural Features: The combination of a bromo-substituted phenyl ring, a cyano group, and a methoxy-substituted phenyl ring makes this compound unique.
Reactivity: Its specific reactivity patterns and the types of reactions it undergoes distinguish it from other similar compounds.
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-24(2)19-9-6-15(11-18(19)21)10-16(12-22)20(25)23-13-14-4-7-17(26-3)8-5-14/h4-11H,13H2,1-3H3,(H,23,25)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNRGBLSSABNRR-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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